Mutations in the BRAF gene are a known driver of melanoma development. BRAF encodes a protein involved in a cellular signaling pathway that regulates cell growth and division. Specific mutations, like BRAF V600E, cause the BRAF protein to become hyperactive, leading to uncontrolled cell proliferation and tumor formation [Source: National Cancer Institute (.gov) ].
Dabrafenib acts as a BRAF inhibitor. It specifically targets the mutated BRAF protein, blocking its abnormal activity and hindering the uncontrolled growth of melanoma cells Source: Dabrafenib and its use in the treatment of metastatic melanoma [ResearchGate document: ].
Research has shown that Dabrafenib is effective in treating BRAF-positive metastatic melanoma. Studies have demonstrated objective tumor shrinkage (response) in a significant portion of patients, with a relatively rapid onset of action Source: Dabrafenib and its use in the treatment of metastatic melanoma [ResearchGate document: ].